molecular formula C13H13BN4O4 B12041326 6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione

6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12041326
M. Wt: 300.08 g/mol
InChI Key: HTDHAOUYVRWZCP-UHFFFAOYSA-N
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Description

6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound featuring a unique structure that includes a triazole ring and a boron-containing dioxazaborocane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, producing the 1-phenyltriazole moiety.

    Incorporation of the Boron Moiety: The dioxazaborocane ring is introduced through a reaction involving boronic acid or boronate esters with appropriate diol precursors.

    Final Assembly: The triazole and boron-containing fragments are coupled under specific conditions, often involving catalysts and controlled temperatures to ensure the correct formation of the dioxazaborocane structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the electronic properties of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution could introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

The compound’s potential biological activity is of interest, particularly in the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, offering opportunities for drug discovery.

Medicine

In medicine, research is focused on the compound’s potential as an anticancer agent, given its ability to interact with cellular components and disrupt critical pathways involved in cell proliferation.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics.

Mechanism of Action

The mechanism by which 6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its interaction with specific molecular targets. The triazole ring can engage in π-π stacking interactions, while the boron moiety can form reversible covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,3-triazole: A simpler triazole compound without the boron moiety.

    Boronic acids: Compounds containing boron that are widely used in organic synthesis and medicinal chemistry.

    Dioxaborolanes: Boron-containing compounds similar to dioxazaborocanes but with different ring structures.

Uniqueness

6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its combination of a triazole ring and a boron-containing dioxazaborocane structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H13BN4O4

Molecular Weight

300.08 g/mol

IUPAC Name

6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C13H13BN4O4/c1-17-8-12(19)21-14(22-13(20)9-17)11-7-18(16-15-11)10-5-3-2-4-6-10/h2-7H,8-9H2,1H3

InChI Key

HTDHAOUYVRWZCP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CN(N=N2)C3=CC=CC=C3

Origin of Product

United States

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